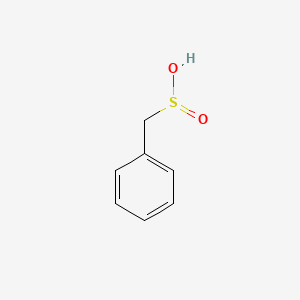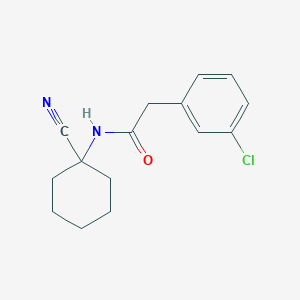![molecular formula C17H17Cl2NOS B2936944 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine CAS No. 941874-59-5](/img/structure/B2936944.png)
1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine is a complex organic compound with a molecular formula of C18H17Cl2N3OS. This compound contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. It features a furan ring, a piperidine ring, and a carbothioyl group, making it a unique and versatile molecule in various scientific fields .
Preparation Methods
The synthesis of 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine involves several stepsThe reaction conditions typically involve the use of solvents such as ethanol or N,N-dimethylformamide and may require heating to facilitate the reaction .
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine has several scientific research applications:
Chemistry: It is used in the synthesis of novel chemical derivatives, particularly those involving piperidine and furan rings.
Mechanism of Action
The mechanism of action of 1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine involves its interaction with molecular targets such as cyclin-dependent kinases (cdk2). This interaction leads to changes in the activity of these proteins, affecting various cellular pathways. The compound’s structure allows it to bind to specific sites on these proteins, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
1-[5-(2,3-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine can be compared with other similar compounds, such as:
3-[4-[5-(2,5-dichlorophenyl)furan-2-carbothioyl]piperazin-1-yl]propanenitrile: This compound also features a furan ring and a carbothioyl group but has a piperazine ring instead of a piperidine ring.
Phenothiazine derivatives with furan linkers: These compounds are used in dye-sensitized solar cells and have shown enhanced photovoltaic performance.
Properties
IUPAC Name |
[5-(2,3-dichlorophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NOS/c1-11-7-9-20(10-8-11)17(22)15-6-5-14(21-15)12-3-2-4-13(18)16(12)19/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANXUJMUBUKJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2936863.png)
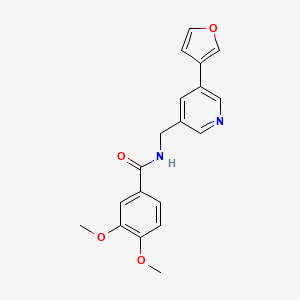
![Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride](/img/structure/B2936865.png)
![Lithium 1-(cyclobutylmethyl)-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2936866.png)
![(Z)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2936868.png)
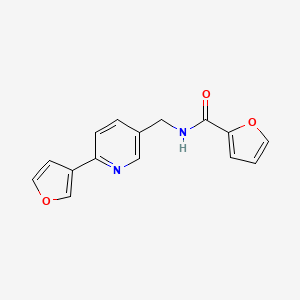
![2-phenyl-2H-benzo[d][1,2,3]triazole1-oxide](/img/structure/B2936870.png)
![3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine](/img/structure/B2936873.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2936874.png)
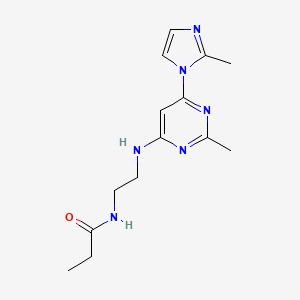
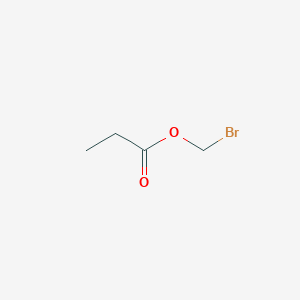
![N-cyclohexyl-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2936878.png)
